[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-methoxyphenoxy)methyl]phenyl}methanone
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Overview
Description
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-methoxyphenoxy)methyl]phenyl}methanone is a complex organic compound with a unique structure that combines various functional groups, including methoxyphenoxy, benzoyl, methyl, and trifluoromethyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-methoxyphenoxy)methyl]phenyl}methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzoyl Intermediate: The reaction begins with the preparation of the benzoyl intermediate by reacting 4-methoxyphenol with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Pyrazole Ring: The benzoyl intermediate is then reacted with hydrazine hydrate to form the pyrazole ring.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.
Final Coupling Reaction: The final step involves coupling the pyrazole intermediate with 4-methoxyphenoxy methyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-methoxyphenoxy)methyl]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy and trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-methoxyphenoxy)methyl]phenyl}methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-methoxyphenoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-methoxyphenoxy)methyl]phenyl}methanone can be compared with similar compounds such as:
1-{4-[(4-methoxyphenoxy)methyl]benzoyl}-3-methyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: Differing by the presence of a difluoromethyl group instead of a trifluoromethyl group, which may affect its reactivity and biological activity.
1-{4-[(4-methoxyphenoxy)methyl]benzoyl}-3-methyl-5-(chloromethyl)-4,5-dihydro-1H-pyrazol-5-ol:
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H19F3N2O4 |
---|---|
Molecular Weight |
408.4g/mol |
IUPAC Name |
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[4-[(4-methoxyphenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C20H19F3N2O4/c1-13-11-19(27,20(21,22)23)25(24-13)18(26)15-5-3-14(4-6-15)12-29-17-9-7-16(28-2)8-10-17/h3-10,27H,11-12H2,1-2H3 |
InChI Key |
GBXUTHDPRUJKFH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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